Cas no 121961-22-6 (Loracarbef Monohydrate)

Loracarbef Monohydrate structure
Loracarbef Monohydrate structure
Nome del prodotto:Loracarbef Monohydrate
Numero CAS:121961-22-6
MF:C16H18ClN3O5
MW:367.784223079681
CID:158725
PubChem ID:5284584

Loracarbef Monohydrate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-, hydrate (1:1),(6R,7S)-
    • 1-Azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid, 7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro...
    • LORACARBEF
    • LORACARBEF (200 MG)
    • 1-Azabicyclo4.2.0oct-2-ene-2-carboxylic acid,7-(2R)-aminophenylacetylamino-3-chloro-8-oxo-,monohydrate,(6R,7S)
    • 7-((aminophenylacetyl)amino)-3-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylicaci
    • Carbacefaclor
    • kt3777
    • ly163892
    • monohydrate,(6r-(6-alpha,7-beta(r*)))-chloro-8-oxo
    • 1-Azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 7-(2R)-aminophenylacetylamino-3-chloro-8-oxo-, monohydrate, (6R,7S)-
    • [6R-[6α,7fl(R^<*>^)]]-7-[(Aminophenylacetyl)amino]-3-chloro-8-oxo-1-azabicydo[4.2.0]oet-2-ene-2-carboxylic acid monohydhte
    • LORACARBEF MONOHYDRATE [MI]
    • Lorabid
    • LY 163892 monohydrate
    • LY-163892
    • LY-163892 MONOHYDRATE
    • Tox21_113129
    • LORACARBEF [VANDF]
    • (6R,7S)-7-[(R)-2-Amino-2-phenylacetamido]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monohydrate
    • LCBF
    • Loracarbef monohydrate
    • 121961-22-6
    • (6R,7S)-7-{[(2R)-2-amino-2-phenylacetyl]amino}-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
    • HY-B1682A
    • DTXCID2028644
    • LORACARBEF [JAN]
    • LY163892 monohydrate
    • LORACARBEF [USAN]
    • 1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((AMINOPHENYLACETYL)AMINO)-3-CHLORO-8-OXO-, MONOHYDRATE, (6R-(6.ALPHA.,7.BETA.(R*)))-
    • SCHEMBL34152
    • UNII-3X11EVM5SU
    • Loracarbef (hydrate)
    • C08109
    • LY 163892 (hydrate)
    • CHEMBL1200610
    • 3X11EVM5SU
    • KT-3777
    • Carbac
    • Loracarbef [USAN:USP:INN:BAN]
    • Loracarbef hydrate
    • NCGC00185746-01
    • CS-0106699
    • (6R,7S)-7-((R)-2-Amino-2-phenylacetamido)-3-chloro-8-oxo-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, monohydrate
    • D00916
    • LORACARBEF [ORANGE BOOK]
    • 1-Azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, monohydrate, (6R-(6alpha,7beta(R*)))-
    • LORACARBEF [USP IMPURITY]
    • DTXSID5048718
    • Lorafem
    • (6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
    • Lorabid (TN)
    • Loracarbef (USP)
    • DB-223238
    • (6R,7s)-7-[[(2r)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid hydrate (1:1)
    • GPYKKBAAPVOCIW-HSASPSRMSA-N
    • Loracarbef Monohydrate
    • Inchi: InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11?,12+;/m1./s1
    • Chiave InChI: GPYKKBAAPVOCIW-QRVSAPIOSA-N
    • Sorrisi: O.C1C=CC(C(C(N[C@@H]2C(=O)N3C(=C(CC[C@H]23)Cl)C(=O)O)=O)N)=CC=1

Proprietà calcolate

  • Massa esatta: 367.09300
  • Massa monoisotopica: 367.093498
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 600
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 114

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di fusione: 205-215° (dec) (Matsukuma)
  • Punto di ebollizione: 662.2 °C at 760 mmHg
  • Punto di infiammabilità: 354.3 °C
  • PSA: 121.96000
  • LogP: 1.67560
  • Rotazione specifica: D21 +34.0° (c = 0.35 in water)

Loracarbef Monohydrate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AE40896-1mg
LORACARBEF
121961-22-6
1mg
$183.00 2024-04-20
TRC
L469553-1mg
Loracarbef Monohydrate
121961-22-6
1mg
$ 64.00 2023-09-07
A2B Chem LLC
AE40896-5mg
LORACARBEF
121961-22-6
5mg
$206.00 2024-04-20
A2B Chem LLC
AE40896-25mg
LORACARBEF
121961-22-6
25mg
$450.00 2024-04-20
TRC
L469553-25mg
Loracarbef Monohydrate
121961-22-6
25mg
$ 339.00 2023-09-07
TRC
L469553-5mg
Loracarbef Monohydrate
121961-22-6
5mg
$ 88.00 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R929915-5mg
(6R,7S)-7-
121961-22-6 95%
5mg
¥6,177.60 2022-09-28

Loracarbef Monohydrate Letteratura correlata

Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD